molecular formula C8H16N2O4S B2510194 Tert-butyl 3-sulfamoylazetidine-1-carboxylate CAS No. 1909335-86-9

Tert-butyl 3-sulfamoylazetidine-1-carboxylate

Cat. No.: B2510194
CAS No.: 1909335-86-9
M. Wt: 236.29
InChI Key: YZLQZMKZXQYGOJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-sulfamoylazetidine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O4S and a molecular weight of 236.29 g/mol It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen

Preparation Methods

The synthesis of tert-butyl 3-sulfamoylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and sulfamoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl 3-sulfamoylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfamoyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-sulfamoylazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-sulfamoylazetidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Tert-butyl 3-sulfamoylazetidine-1-carboxylate can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-sulfamoylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-4-6(5-10)15(9,12)13/h6H,4-5H2,1-3H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLQZMKZXQYGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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